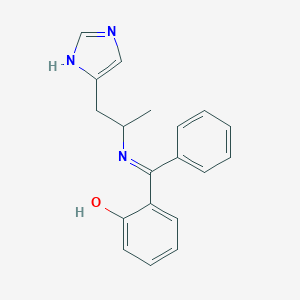

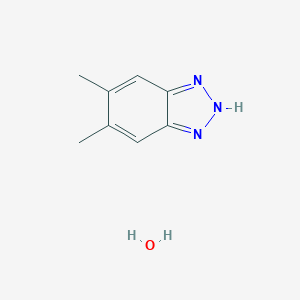

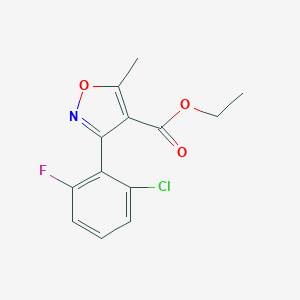

2-((N-(1-(1H-Imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol

説明

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis

The molecular structure of imidazole compounds is characterized by a five-membered ring containing two nitrogen atoms . The presence of a positive charge on either of two nitrogen atom shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole compounds are known to participate in a variety of chemical reactions. For instance, a series of imidazole derivatives were prepared by the Mannich base technique using a Cu(II) catalyst .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .科学的研究の応用

1. Pharmacology and Therapeutic Applications

- H3 Histamine Receptor Agonists : Azomethine derivatives of histamine H3 receptor agonists were synthesized to improve the bioavailability of hydrophilic drugs, particularly for brain entry. These derivatives offer protection against histamine methyltransferase and enhance bioavailability. A specific compound, (R)-2(-)[[N(-)[1-(1H-imidazol-4-yl)-2-propyl]- imino]phenylmethyl]phenol, was found to be highly potent for central nervous system delivery (Krause et al., 1995).

2. Biochemical Research

- Synthesis and Characterization of Compounds : Research involved the preparation and identification of compounds, including 2-((E)-(1H-benzo[d]imidazol-2-yl).diazenyl)-4-(((4-bromophenyl)imino)methyl)phenol, for their potential antibacterial and antifungal activities. These compounds were also examined for anti-cancer activity against breast cancer (Faiq F. Karam & H. Hessoon, 2021).

3. Material Science and Chemistry

- Corrosion Inhibition : Imidazole-based molecules, including derivatives of 2-(1H-imidazol-1-yl)phenol, were studied for their application in corrosion inhibition of carbon steel in acidic media. These compounds demonstrated significant efficiency in protecting metals from corrosion (Costa et al., 2021).

- Synthesis under Microwave Radiation : Research on the synthesis of 2-(1H-benzo[d]imidazol-2-yl)phenol under microwave radiation highlighted efficient methods for producing such compounds with potential applications in various chemical processes (Wenbo Ming, 2009).

4. Fluorescent Probes

- Fluorescence Properties for Sensing Applications : The synthesis and investigation of fluorescence properties of compounds like 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol were conducted. These compounds have shown potential in sensing applications due to their strong fluorescence when coordinated with certain metal ions (Zheng Wen-yao, 2012).

作用機序

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the biological system in which they are acting. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

将来の方向性

特性

IUPAC Name |

2-[N-[1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c1-14(11-16-12-20-13-21-16)22-19(15-7-3-2-4-8-15)17-9-5-6-10-18(17)23/h2-10,12-14,23H,11H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUFZXRNKJQHLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CN1)N=C(C2=CC=CC=C2)C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139191-80-3 | |

| Record name | BP 2-94 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139191803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

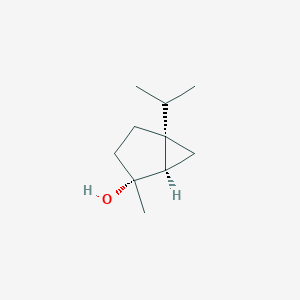

![(3S,8R,9S,13S,14S,17R)-13-Methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B106174.png)

![2-([1,1'-Biphenyl]-4-yl)acetaldehyde](/img/structure/B106197.png)

![4-[(Dimethylamino)methyl]-2,5-dimethylphenol](/img/structure/B106204.png)